molecular formula C11H10N2O B6432542 3-[(pyridin-3-yl)methoxy]pyridine CAS No. 98910-45-3

3-[(pyridin-3-yl)methoxy]pyridine

Cat. No.: B6432542
CAS No.: 98910-45-3
M. Wt: 186.21 g/mol
InChI Key: XWLXMKAVBSNAPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(pyridin-3-yl)methoxy]pyridine is a chemical compound with the molecular formula C12H12N2O and is classified as a bispyridyl ether . This structure features two pyridine rings connected by a methoxy methylene (-O-CH2-) linker. The pyridine ring is a fundamental nitrogen-containing heterocycle, widely recognized as a privileged scaffold in medicinal chemistry and drug discovery due to its ability to interact with various biological targets . As a building block, this compound is valuable for its potential to be incorporated into larger, more complex molecules. Its structure makes it a versatile intermediate in organic synthesis and materials science research. Researchers can utilize this compound in the development of novel pharmaceutical candidates, such as kinase inhibitors or other heterocyclic active agents, or in the creation of ligands for catalysis . The presence of two nitrogen-containing aromatic rings allows for diverse chemical modifications and molecular recognition. This product is provided for research purposes as a high-purity chemical intermediate. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this and all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(pyridin-3-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-3-10(7-12-5-1)9-14-11-4-2-6-13-8-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLXMKAVBSNAPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Reaction Chemistry and Mechanistic Investigations of 3 Pyridin 3 Yl Methoxy Pyridine

Electrophilic Aromatic Substitution Reactions on Pyridine (B92270) Rings

The pyridine ring is generally considered an electron-deficient heterocycle, making it less susceptible to electrophilic aromatic substitution (EAS) compared to benzene (B151609). The nitrogen atom deactivates the ring towards electrophiles and directs incoming substituents primarily to the 3- and 5-positions. In the case of 3-[(pyridin-3-yl)methoxy]pyridine, both pyridine rings are expected to exhibit this characteristic reactivity.

One of the pyridine rings is substituted at the 3-position with a methoxy-like group (-OCH2-Py), which is an ortho-, para-director in benzene chemistry. However, in the pyridine system, the directing effect of the substituent must be considered in concert with the inherent reactivity of the pyridine nucleus. The ether oxygen can donate electron density to the ring through resonance, which could potentially activate the ring towards EAS, particularly at the 2-, 4-, and 6-positions. Conversely, the inductive effect of the oxygen and the deactivating nature of the second pyridine ring may counteract this activation.

Detailed experimental studies on the electrophilic substitution of this compound are not extensively reported. However, based on the reactivity of similar 3-alkoxypyridines, it can be postulated that reactions such as nitration, halogenation, and sulfonation would require harsh conditions and would likely lead to a mixture of products. The substitution pattern would be a complex interplay of the electronic effects of the ether linkage and the inherent directing effects of the pyridine nitrogen atoms.

Nucleophilic Substitutions and Dearomatization Pathways

Nucleophilic aromatic substitution (SNAr) on the pyridine ring typically occurs at the 2- and 4-positions, as these are electronically deficient and can stabilize the negative charge of the Meisenheimer intermediate. In this compound, neither ring has a good leaving group at these activated positions. However, it is possible to introduce such groups to enable SNAr reactions.

More relevant to the native structure is the Chichibabin reaction, which involves the amination of the pyridine ring, usually at the 2-position, using sodium amide. For 3-substituted pyridines, this reaction can proceed at either the 2- or 6-position.

Recent studies on 3-methoxypyridine (B1141550) have shown that nucleophilic substitution of the methoxy (B1213986) group itself can be achieved. For instance, the reaction of 3-methoxypyridine with various amines in the presence of sodium hydride and a lithium iodide promoter can lead to the corresponding 3-aminopyridines. This suggests that the ether linkage in this compound could potentially be a site for nucleophilic attack, although this would lead to cleavage of the molecule.

ReactantNucleophileConditionsProductYield
3-MethoxypyridinePiperidineNaH, LiI, THF, 60°C3-(Piperidin-1-yl)pyridine88%
3-Methoxypyridinen-ButylamineNaH, LiI, THF, 60°C3-(Butylamino)pyridine61%
3-MethoxypyridineCyclohexylamineNaH, LiI, THF, 60°C3-(Cyclohexylamino)pyridine56%

This table presents data for 3-methoxypyridine as a model for the potential reactivity of the 3-substituted pyridine ring in this compound.

Functionalization of the Pyridylmethoxy Moiety

The methylene (B1212753) ether bridge connecting the two pyridine rings is another key site for chemical modification. The ether linkage is generally stable but can be cleaved under harsh acidic conditions, typically using strong acids like HBr or HI. libretexts.org This would result in the formation of 3-hydroxypyridine (B118123) and 3-(halomethyl)pyridine.

The benzylic-like position of the methylene group suggests that it could be susceptible to radical halogenation under appropriate conditions (e.g., using N-bromosuccinimide with a radical initiator). This would install a halogen atom on the methylene bridge, providing a handle for subsequent nucleophilic substitution reactions to introduce a variety of functional groups.

Furthermore, oxidation of the methylene group could potentially lead to the corresponding ketone, forming a pyridoyl-3-pyridyl ether. This transformation would likely require a strong oxidizing agent.

Transition-Metal-Catalyzed Transformations Involving the Pyridine Ether Scaffold

The pyridine rings in this compound are amenable to a wide range of transition-metal-catalyzed reactions, which are powerful tools for the synthesis of complex molecules.

To perform cross-coupling reactions, the pyridine rings must first be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate. These halogenated or triflated derivatives of this compound could then participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. rsc.org

For example, a hypothetical 2-bromo-3-[(pyridin-3-yl)methoxy]pyridine could be coupled with a boronic acid (Suzuki), an organotin reagent (Stille), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig) to introduce new substituents at the 2-position. The regioselectivity of the initial halogenation step would be crucial in determining the final substitution pattern.

Coupling ReactionReactantsCatalyst/LigandProduct
Suzuki2-Halopyridine derivative, Arylboronic acidPd(OAc)₂, SPhos2-Arylpyridine derivative
Sonogashira2-Halopyridine derivative, Terminal alkynePdCl₂(PPh₃)₂, CuI2-Alkynylpyridine derivative
Buchwald-Hartwig2-Halopyridine derivative, AminePd₂(dba)₃, BINAP2-Aminopyridine derivative

This table provides generalized examples of cross-coupling reactions applicable to halogenated derivatives of the target molecule.

The this compound scaffold can be a precursor for the synthesis of more complex, fused heterocyclic systems. For instance, if a suitable functional group is introduced ortho to the ether linkage (e.g., an amino or hydroxyl group), intramolecular cyclization reactions could be envisioned.

Furthermore, the pyridine rings themselves can participate in cycloaddition reactions. For example, pyridinium (B92312) ylides, which can be generated from the nitrogen atom of the pyridine ring, can undergo [3+2] cycloaddition reactions with various dipolarophiles. It is also conceivable that under specific conditions, the pyridine rings could act as dienes or dienophiles in Diels-Alder type reactions, although this is less common for simple pyridines.

Mechanistic Postulations and Elucidation for Key Transformations

The mechanisms of the reactions described above are generally well-understood for the pyridine class of compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a cationic intermediate (sigma complex or Wheland intermediate). The stability of this intermediate determines the regioselectivity. For pyridine, attack at the 3-position is favored because the positive charge is not placed on the electronegative nitrogen atom in any of the resonance structures.

Nucleophilic Aromatic Substitution (SNAr): This is a two-step process involving the addition of a nucleophile to form a resonance-stabilized Meisenheimer-type intermediate, followed by the elimination of the leaving group to restore aromaticity.

Transition-Metal-Catalyzed Cross-Coupling: These reactions typically proceed through a catalytic cycle involving three main steps: oxidative addition of the halopyridine to the low-valent metal catalyst, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst.

Chichibabin Reaction: The mechanism involves the nucleophilic addition of the amide anion to the pyridine ring, followed by the elimination of a hydride ion, which then reacts with an amino group to form hydrogen gas.

Elucidating the specific mechanistic pathways for reactions involving this compound would require detailed experimental and computational studies. These would involve identifying intermediates, studying kinetic isotope effects, and performing density functional theory (DFT) calculations to map out the reaction energy profiles. Such studies would be invaluable for optimizing reaction conditions and predicting the outcomes of new transformations.

Reaction Pathway Analysis

The formation of this compound can be envisioned through two primary synthetic routes. The choice of pathway is often dictated by the availability of starting materials, reaction conditions, and desired yield.

Pathway 1: Williamson-Type Ether Synthesis

This classical method involves the reaction of an alcohol, converted to its corresponding alkoxide, with an organohalide. wikipedia.orgbyjus.com For the synthesis of this compound, this pathway proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The reaction involves two main reactants: pyridin-3-ylmethanol and a 3-halopyridine.

The pathway initiates with the deprotonation of pyridin-3-ylmethanol using a strong base, such as sodium hydride (NaH), to form the sodium pyridin-3-ylmethoxide intermediate. khanacademy.org This alkoxide then acts as a potent nucleophile. The second reactant, a pyridine ring substituted at the 3-position with a good leaving group (e.g., Cl, Br, I), serves as the electrophile. The alkoxide performs a backside attack on the carbon atom of the 3-halopyridine, displacing the halide ion in a single, concerted step to form the ether product. byjus.com

However, the direct SN2 reaction on an unactivated aryl halide (like 3-bromopyridine) is generally disfavored. The classic Williamson synthesis is most effective with primary alkyl halides. masterorganicchemistry.com A more plausible Williamson-type pathway for this specific compound involves the reaction of 3-hydroxypyridine with 3-(halomethyl)pyridine .

Deprotonation: 3-hydroxypyridine is deprotonated by a strong base (e.g., NaH) to form the sodium 3-pyridinoxyl intermediate.

Nucleophilic Attack: The resulting pyridinoxyl anion attacks the methylene carbon of 3-(halomethyl)pyridine.

Displacement: The halide leaving group is displaced, yielding this compound.

This modified pathway adheres to the principles of the SN2 reaction, as the attack occurs on a primary carbon, which is sterically accessible. masterorganicchemistry.com

Pathway 2: Ullmann-Type Condensation

The Ullmann condensation is a copper-catalyzed reaction that couples an alcohol with an aryl halide to form a diaryl ether, and it is particularly useful when SN2 reactions are not feasible. synarchive.comwikipedia.org This pathway is highly relevant for the synthesis of diaryl ethers where the ether oxygen is directly connected to both aromatic rings, which is a slight variation from the target molecule's structure. For synthesizing 3,3'-oxydipyridine, the Ullmann reaction would involve coupling 3-hydroxypyridine with a 3-halopyridine in the presence of a copper catalyst and a base. organic-chemistry.org

The generally accepted mechanism for the Ullmann ether synthesis involves a catalytic cycle: wikipedia.orgnih.gov

Formation of Copper(I) Phenoxide: The alcohol (3-hydroxypyridine) reacts with a copper(I) salt to form a copper(I) pyridinoxyl intermediate.

Oxidative Addition: The aryl halide (3-halopyridine) undergoes oxidative addition to the copper(I) complex, forming a transient copper(III) intermediate.

Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the C-O bond of the diaryl ether and regenerate a copper(I) species, which re-enters the catalytic cycle.

Modern Ullmann-type reactions can be performed under milder conditions using soluble copper catalysts and various ligands, such as diamines or phenanthroline, which stabilize the copper intermediates and accelerate the reaction. wikipedia.orgacs.org

Table 1: Comparison of Plausible Reaction Pathways for Di-Pyridyl Ether Synthesis

FeatureWilliamson-Type SynthesisUllmann-Type Condensation
Reactants 3-Hydroxypyridine + 3-(Halomethyl)pyridine3-Hydroxypyridine + 3-Halopyridine
Key Reagent Strong Base (e.g., NaH)Copper Catalyst (e.g., CuI, Cu₂O) + Base
Mechanism SN2 Nucleophilic Substitution wikipedia.orgCopper-Catalyzed Cross-Coupling wikipedia.org
Key Intermediate Pyridinoxyl AnionOrganocopper Complexes (Cu(I), Cu(III)) nih.gov
Temperature Generally moderateTraditionally high, milder with modern catalysts wikipedia.org

Intermediate Identification and Characterization

The identification of transient species is crucial for confirming a proposed reaction mechanism. While isolating reactive intermediates can be challenging, their presence is often inferred through spectroscopic analysis of the reaction mixture or by trapping experiments.

Intermediates in Williamson-Type Synthesis

The primary intermediate in the Williamson pathway is the pyridin-3-yloxide or pyridin-3-ylmethoxide anion. This species is generated in situ and is typically not isolated.

Identification: Its formation can be confirmed by monitoring the reaction with Infrared (IR) spectroscopy, observing the disappearance of the broad O-H stretching band of the starting alcohol (around 3200-3400 cm⁻¹).

Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterization. The deprotonation of the hydroxyl group leads to a change in the electron density of the pyridine ring, causing shifts in the signals of the pyridyl protons. In ¹³C NMR, the carbon atom formerly bonded to the hydroxyl proton (C-O) would exhibit a significant downfield shift upon deprotonation.

Table 2: Representative Spectroscopic Data for the Sodium 3-Pyridinoxyl Intermediate

Spectroscopic MethodObservationInterpretation
¹H NMR Disappearance of the broad -OH proton signal. Upfield or downfield shifts of aromatic protons compared to 3-hydroxypyridine.Confirms deprotonation. Indicates a change in the electronic environment of the pyridine ring.
¹³C NMR Significant downfield shift of the C-O carbon signal.The carbon atom becomes more deshielded due to the direct attachment to the highly electronegative oxygen anion.
IR Spectroscopy Disappearance of the broad ν(O-H) band (approx. 3200-3400 cm⁻¹).Loss of the hydroxyl group.

Intermediates in Ullmann-Type Condensation

The mechanism of the Ullmann reaction involves several organocopper intermediates, which are typically highly reactive and present in low concentrations, making their direct observation difficult.

Copper(I) Pyridinoxyl: This is the initial intermediate formed from the reaction of the deprotonated 3-hydroxypyridine with the Cu(I) salt. Its formation is a key step in activating the nucleophile.

Copper(III) Complex: The oxidative addition of the 3-halopyridine to the copper(I) species results in a transient Cu(III) intermediate. The existence of stable Cu(III) complexes has been reported in the literature, lending credibility to this proposed intermediate in the catalytic cycle. organic-chemistry.org

Identification and Characterization: Advanced techniques are often required to study these intermediates.

Kinetic Studies: Analyzing the reaction rates with respect to the concentrations of reactants, catalyst, and ligands can provide evidence for the proposed steps. nih.gov

Computational Studies: Density Functional Theory (DFT) calculations are used to model the energies of the proposed intermediates and transition states, offering a theoretical picture of the reaction pathway. nih.gov

Spectroscopic Analysis: In some cases, low-temperature NMR or X-ray absorption spectroscopy (XAS) can be used to detect and characterize metal-ligand complexes. The isolation and crystallographic characterization of stable analogues that mimic the proposed catalytic intermediates provide strong evidence for the mechanism.

The characterization of these intermediates remains an active area of research, with the goal of developing more efficient and milder catalytic systems for C-O bond formation.

Spectroscopic and Advanced Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

To confirm the molecular structure of 3-[(pyridin-3-yl)methoxy]pyridine, a suite of NMR experiments would be essential.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC, NOESY)

¹H NMR: This would determine the number of distinct proton environments, their chemical shifts (δ), spin multiplicity (splitting patterns), and coupling constants (J). The spectrum would be expected to show signals for the aromatic protons on both pyridine (B92270) rings and a characteristic singlet for the methylene (B1212753) (-CH₂-) bridge protons.

¹³C NMR: This technique would identify all unique carbon atoms in the molecule, including the methylene carbon and the distinct sp²-hybridized carbons of the two pyridine rings.

COSY (Correlation Spectroscopy): This 2D experiment would establish proton-proton (¹H-¹H) coupling correlations, helping to assign which protons are adjacent to each other within each pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of each carbon to its attached proton(s). ebi.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). foodb.ca It would be crucial for confirming the connectivity across the ether linkage, showing correlations between the methylene protons and the carbons of both pyridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to determine the preferred conformation of the molecule, particularly the spatial relationship between the two pyridine rings.

Without experimental data, a table of predicted or actual chemical shifts cannot be generated.

Dynamic NMR Studies for Conformational Analysis

If the molecule were to exhibit restricted rotation around the C-O or C-C single bonds, variable temperature (VT) NMR studies could be employed. Such studies would reveal information about the energy barriers between different conformational isomers. However, no literature is available to suggest that this compound undergoes such dynamic processes at a rate observable by NMR.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the compound's exact molecular weight and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, which could be used to confirm the elemental composition (C₁₁H₁₀N₂O) with high confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In tandem MS, the molecular ion would be isolated and fragmented. The resulting fragment ions would provide evidence for the compound's structure. Expected fragmentation pathways would likely involve cleavage of the ether linkage, leading to ions corresponding to the pyridin-3-ylmethyl cation and the pyridin-3-yloxy radical or their rearranged equivalents. Analysis of these fragments would help to piece together the molecular structure. No experimental fragmentation data has been published.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, would be used to identify the functional groups present in the molecule.

FTIR and Raman Spectra: The spectra would be expected to show characteristic absorption bands for:

C-H stretching from the aromatic rings.

C=C and C=N stretching vibrations within the pyridine rings.

C-O-C asymmetric and symmetric stretching of the ether linkage.

Various C-H bending vibrations (in-plane and out-of-plane) for the substituted pyridine rings.

A detailed table of vibrational frequencies cannot be compiled as no experimental spectra have been reported in the literature.

Infrared (IR) Spectroscopy

No experimental Infrared (IR) spectroscopy data for this compound has been reported in peer-reviewed literature. A detailed analysis, which would typically involve the assignment of vibrational frequencies to specific functional groups, is therefore not possible. Such an analysis would have provided insights into the presence and electronic environment of the pyridinyl and methoxy (B1213986) groups within the molecule.

A hypothetical data table for IR spectroscopy would include the following, but remains unpopulated due to the absence of data:

Frequency (cm⁻¹)IntensityAssignment
Data not availableData not availableData not available

Raman Spectroscopy

There is no available research detailing the Raman spectrum of this compound. Raman spectroscopy would serve as a complementary technique to IR spectroscopy, particularly for identifying vibrations of non-polar bonds and providing information on the symmetry of the molecule.

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

The electronic absorption properties of this compound, which would be determined using UV-Vis spectroscopy, have not been documented. This analysis is crucial for understanding the electronic transitions, such as π→π* and n→π* transitions, within the pyridine rings and the extent of electronic conjugation across the ether linkage.

A representative data table for UV-Vis spectroscopy would feature the following information, which is currently unavailable:

Solventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Data not availableData not availableData not availableData not available

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry and Crystal Packing

A single-crystal X-ray diffraction study of this compound has not been published. This powerful technique would provide precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous determination of the molecule's three-dimensional structure in the solid state. Furthermore, it would reveal critical information about the intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement.

A summary of crystallographic data would typically be presented in a table like the one below, which cannot be completed at this time.

ParameterValue
Chemical formulaC₁₁H₁₀N₂O
Formula weight186.21
Crystal systemData not available
Space groupData not available
Unit cell dimensionsData not available
VolumeData not available
ZData not available
Density (calculated)Data not available

Coordination Chemistry and Ligand Design Principles Utilizing Pyridine Ether Motifs

Design Considerations for Pyridine-Based Chelating Ligands

The design of effective chelating ligands based on pyridine (B92270) moieties is a strategic process that involves the careful consideration of several structural and electronic factors to achieve desired coordination properties and reactivity in the resulting metal complexes. researchgate.netunimi.it The pyridine ring itself is a versatile building block, and its utility can be significantly enhanced by the introduction of substituents and bridging units. researchgate.net

Key design principles for pyridine-based chelating ligands include:

Nature of the Donor Atoms: The nitrogen atom of the pyridine ring acts as a sigma-donor. The basicity and donor strength of the pyridine nitrogen can be modulated by introducing electron-donating or electron-withdrawing substituents on the ring, which in turn influences the stability and electronic properties of the metal complex. acs.orgnih.gov

Chelate Ring Size: The length and flexibility of the linker connecting the pyridine rings are critical in determining the size of the chelate ring formed upon coordination to a metal center. The preferred chelate ring size (typically 5- or 6-membered) varies for different metal ions, influencing the thermodynamic stability of the complex.

Ligand Flexibility and Preorganization: The conformational freedom of the ligand plays a crucial role in its coordination behavior. A flexible linker, such as the ether group in pyridine ether ligands, allows the ligand to adapt to the preferred coordination geometry of different metal ions. unimi.it Conversely, more rigid linkers can preorganize the donor atoms for selective binding to a specific metal ion.

Steric Hindrance: The presence of bulky substituents near the coordinating nitrogen atoms can significantly impact the coordination geometry and the accessibility of the metal center. This steric hindrance can be strategically employed to control the coordination number of the metal and to create specific chiral environments for asymmetric catalysis. nih.gov

Table 1: Key Design Considerations for Pyridine-Based Chelating Ligands

Design Factor Influence on Coordination and Reactivity
Pyridine Ring Substitution Electron-donating groups increase the basicity of the pyridine nitrogen, leading to stronger metal-ligand bonds. Electron-withdrawing groups decrease basicity, affecting complex stability and redox properties. acs.orgnih.gov
Bridge Length and Rigidity Determines the chelate ring size and the "bite angle" of the ligand. Flexible bridges accommodate a wider range of metal ion geometries, while rigid bridges enforce specific coordination geometries. unimi.it
Steric Bulk Substituents near the donor atoms can enforce specific coordination geometries, limit the coordination number, and create chiral pockets around the metal center, which is crucial for asymmetric catalysis. nih.gov
Symmetry The overall symmetry of the ligand (e.g., C2-symmetric or asymmetric) is a critical design element, particularly for applications in asymmetric catalysis where a chiral environment is required. nih.gov

Metal Complexation with Pyridine Ether Ligands

The flexible ether linkage and the two pyridine nitrogen donors in ligands like 3-[(pyridin-3-yl)methoxy]pyridine suggest that it would act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals. The synthesis and characterization of such complexes are fundamental to understanding their properties and potential applications.

The synthesis of transition metal complexes with pyridine-based ligands typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. acs.orgnih.govnih.gov The choice of solvent, reaction temperature, and the metal-to-ligand molar ratio can influence the stoichiometry and structure of the resulting complex.

Common characterization techniques for these complexes include:

Spectroscopic Methods:

FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the pyridine ring.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, providing insights into the coordination environment of the metal ion.

NMR Spectroscopy: To determine the structure of the complex in solution. Coordination to a paramagnetic metal center can lead to significant shifts and broadening of the ligand's proton signals. acs.org

Elemental Analysis and Mass Spectrometry: To confirm the elemental composition and mass of the synthesized complex.

Table 2: Examples of Synthesized Transition Metal Complexes with Related Pyridine-Containing Ligands

Complex Ligand Metal Salt Synthetic Method Characterization Highlights
[Co(NO₃)₂(C₁₁H₁₁N₃)]n N-(pyridine-2-ylmethyl)pyridine-3-amine Co(NO₃)₂ Slow evaporation of a methanol (B129727) solution containing the ligand and metal salt. X-ray crystallography revealed a distorted pentagonal bipyramidal geometry around the Co(II) center. researchgate.net
PDI-3 ortho-(dipyrid-2′,2″-ylamino)perylenediimide [Ag(OTf)PPh₃] Stirring the ligand and metal salt in DCM at room temperature. Characterized by spectroscopic and spectrometric methods. nih.gov
PDI-4 ortho-(dipyrid-2′,2″-ylamino)perylenediimide [Cu(NO₃)(PPh₃)₂] Stirring the ligand and metal salt in DCM at room temperature. Fully characterized by spectroscopic and spectrometric methods. nih.gov
[Ni(C₇H₇N₂O₂S)₂(H₂O)₂] 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Ni(II) acetate (B1210297) Refluxing an ethanolic solution of the ligand and metal salt. Characterized by elemental analysis, FT-IR, UV-Vis, and magnetic susceptibility. nih.gov

Based on its structure, this compound is expected to act as a bidentate N,N'-donor ligand, forming a seven-membered chelate ring upon coordination to a metal center. The flexibility of the ether linkage would allow it to accommodate the preferred coordination geometries of various metal ions. unimi.it The coordination number and geometry are influenced by factors such as the size of the metal ion, the stoichiometry of the complex, and the nature of other co-ligands present. harvard.edumdpi.com

Common coordination geometries observed for complexes with bidentate pyridine-based ligands include:

Tetrahedral: Often observed for d¹⁰ metal ions like Zn(II) and Cu(I), or with larger halide co-ligands. researchgate.net

Square Planar: Common for d⁸ metal ions such as Pd(II), Pt(II), and Au(III).

Octahedral: Typically formed with metal ions that prefer a coordination number of six, where the remaining coordination sites are occupied by other ligands or solvent molecules. rsc.org

Distorted Geometries: Due to the steric constraints of the ligand and other factors, the resulting geometries can often be distorted from the ideal polyhedra. researchgate.net

Table 3: Common Coordination Geometries for Metal Complexes with Bidentate Pyridine-Based Ligands

Coordination Geometry Metal Ion Examples Ligand-to-Metal Ratio Description
Tetrahedral Zn(II), Cu(I), Hg(II) 1:1 or 2:1 The metal center is coordinated to four donor atoms. In a 1:1 complex, two other monodentate ligands are present. researchgate.net
Square Planar Pd(II), Pt(II), Ni(II) 1:1 or 2:1 The metal center is coordinated to four donor atoms in the same plane. acs.org
Octahedral Fe(II), Co(II), Ru(II) 2:1 or 3:1 The metal center is coordinated to six donor atoms. With bidentate ligands, this can lead to tris-chelate complexes like [M(L)₃]ⁿ⁺. rsc.org
Pentagonal Bipyramidal Co(II) 1:1 A seven-coordinate geometry, as seen in a complex with a related dipyridyl amine ligand. researchgate.net

Application of Pyridine Ether Ligands in Catalysis

Transition metal complexes containing pyridine-based ligands are widely used as catalysts in a variety of organic transformations. researchgate.net The electronic and steric properties of the ligand can be fine-tuned to control the activity and selectivity of the catalyst.

Complexes of pyridine ether ligands are expected to be active in various homogeneous catalytic reactions. The pyridine moieties can stabilize the metal center in different oxidation states, a key requirement for many catalytic cycles.

Potential applications in homogeneous catalysis include:

Cross-Coupling Reactions: Palladium complexes with pyridine-based ligands have been shown to be effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental C-C bond-forming reactions in organic synthesis. acs.orgnih.gov The ligand's basicity can influence the catalytic efficiency. nih.gov

Hydrogenation and Hydroformylation: Rhodium and ruthenium complexes are known to catalyze the addition of hydrogen or a formyl group across double bonds. The pyridine ligand can influence the selectivity of these reactions.

Polymerization: Certain titanium and vanadium complexes with pyridine ligands act as catalysts for olefin polymerization.

Table 4: Examples of Homogeneous Catalytic Applications with Pyridine-Based Ligand Complexes

Reaction Catalyst Substrates Product Yield
Suzuki-Miyaura Coupling [Pd(4-X-py)₂Cl₂] 4-bromoacetophenone and phenylboronic acid >90% for most catalysts tested. nih.gov
Heck Coupling Pd(4-X-py)₄₂ Iodobenzene and butyl acrylate Up to 99% depending on the pyridine ligand substituent. nih.gov
Synthesis of Pyridines Cobalt-based catalysts Acetylenes and nitriles High yields of substituted pyridines. researchgate.net

A significant area of research is the development of chiral pyridine-containing ligands for asymmetric catalysis. nih.gov By introducing chirality into the ligand framework, it is possible to create catalysts that can selectively produce one enantiomer of a chiral product. This is typically achieved by using a chiral backbone or by introducing chiral substituents on the pyridine rings or the linker.

For a ligand like this compound, chirality could be introduced, for example, by resolving the racemic mixture if the molecule is chiral, or by modifying the ligand with a chiral auxiliary. The resulting chiral metal complexes could potentially be used in a range of enantioselective transformations.

Examples of asymmetric reactions catalyzed by chiral pyridine ligand complexes include:

Enantioselective Hydrogenation: Iridium complexes with chiral P,N-ligands have shown high efficiency in the hydrogenation of unfunctionalized olefins. nih.gov

Enantioselective C-H Borylation: Iridium-catalyzed C-H borylation using a chiral pyridine-based ligand has been developed for the desymmetrization of diaryl(2-pyridyl)methane compounds with high enantioselectivity. acs.org

Enantioselective Cyclopropanation: Copper(I) complexes with chiral pyridine-containing macrocyclic ligands have been used for the enantioselective cyclopropanation of alkenes. unimi.it

Table 5: Examples of Asymmetric Catalysis using Chiral Pyridine-Containing Ligands

Reaction Catalyst System Substrate Enantiomeric Excess (ee)
Hydrogenation of Imines Ir-PHOX complex Aryl imines Good to excellent ee values. nih.gov
C-H Borylation Iridium complex with N,B-bidentate chiral pyridine ligand Diaryl(2-pyridyl)methanes Up to 96% ee. acs.org
Cyclopropanation Copper(I) complex with chiral pyridine-containing macrocycle Styrene and ethyl diazoacetate Up to 99% ee. unimi.it
Kinetic Resolution of Alcohols Planar-chiral DMAP derivative Secondary alcohols Effective enantioselective acylation. scispace.com

Supramolecular Assembly Driven by Pyridine Ether Interactions

The flexible nature of the ether linkage in pyridine ether ligands, such as this compound, introduces a significant degree of conformational freedom, which plays a crucial role in the formation of diverse and complex supramolecular architectures. This flexibility, combined with the directional hydrogen bonding and π-π stacking capabilities of the pyridyl rings, allows these ligands to act as versatile building blocks in crystal engineering. The interplay of these non-covalent interactions, along with coordination to metal centers, directs the self-assembly of intricate one-, two-, and three-dimensional networks.

The supramolecular assembly of coordination compounds is highly dependent on a variety of weak secondary interactions. In the case of pyridine ether-type ligands, the final crystalline network is often managed by a combination of forces including hydrogen bonding, π-π stacking, and van der Waals forces. For instance, in coordination polymers constructed from ligands structurally similar to this compound, such as 3-pyridin-3-yl-benzoic acid, the formation of one-dimensional double-chain coordination arrays can be observed. These primary structures can then be further organized into more complex architectures, like two-dimensional layers or three-dimensional frameworks, through intermolecular π-π stacking interactions. nih.gov

Detailed research findings on the supramolecular structures formed specifically with this compound are limited in the available literature. However, studies on analogous flexible dipyridyl ligands provide insight into the expected behavior. For example, the reaction of flexible bis(pyridyl) ligands with metal salts often results in the formation of coordination polymers where the dimensionality and connectivity are influenced by the length and flexibility of the spacer between the pyridine rings.

The role of hydrogen bonding is also paramount in the assembly of these structures. In the presence of co-ligands or solvent molecules capable of hydrogen bonding, intricate networks can be formed, linking the primary coordination units into higher-dimensional structures. The pyridyl rings themselves can act as hydrogen bond acceptors, while other functional groups within the ligand or coordinated solvent molecules can act as donors.

Advanced Research Applications of 3 Pyridin 3 Yl Methoxy Pyridine As a Chemical Building Block

Development of Novel Molecular Architectures and Scaffolds

The bifunctional nature of 3-[(pyridin-3-yl)methoxy]pyridine, with two distinct pyridine (B92270) nitrogen atoms, makes it a prime candidate for the construction of novel molecular architectures and supramolecular scaffolds. Pyridine moieties are renowned for their ability to coordinate with a wide array of metal ions, and the specific geometry of this ligand could lead to the formation of unique metal-organic complexes, coordination polymers, and macrocycles. nih.govwikipedia.org The flexible methoxy (B1213986) linker between the two pyridine rings allows for a range of conformational possibilities, which could be exploited to direct the assembly of intricate three-dimensional structures.

In theory, the reaction of this compound with various metal salts could yield discrete molecular cages or extended network structures, depending on the coordination preferences of the metal ion and the reaction conditions. The potential for this compound to act as a ditopic ligand is a key feature that could be leveraged in the design of new materials with tailored properties.

Integration into Polymeric Materials and Frameworks

The incorporation of pyridine-based units into polymeric materials is a well-established strategy for imbuing them with specific functionalities, such as thermal stability, catalytic activity, and responsive behavior. While no specific examples of polymers derived from this compound are documented, its structure suggests several possibilities for integration into polymeric frameworks.

One potential route is through the synthesis of coordination polymers, where the compound would act as a bridging ligand between metal centers to form one-, two-, or three-dimensional networks. rsc.org Such materials could exhibit interesting properties like porosity, which is valuable for gas storage and separation, or luminescence, with applications in sensing and optoelectronics. Another approach could involve the chemical modification of the pyridine rings to introduce polymerizable groups, allowing for its incorporation as a monomer in traditional polymerization reactions.

Use as a Precursor for Synthetic Method Development

The reactivity of the pyridine ring is a cornerstone of heterocyclic chemistry. While specific synthetic methods originating from this compound are not detailed in the literature, its structure presents several avenues for exploration in synthetic methodology. The pyridine rings can be subjected to a variety of transformations, including electrophilic and nucleophilic substitutions, lithiation, and cross-coupling reactions. researchgate.net

The presence of two pyridine rings offers the potential for selective functionalization, leading to the synthesis of more complex and highly substituted derivatives. For instance, selective metalation at a specific position on one of the rings could be achieved, followed by reaction with an electrophile to introduce a new functional group. researchgate.net The development of such selective functionalization strategies would be a valuable contribution to the synthetic chemist's toolbox and would open up new pathways to novel compounds.

Exploration in Chemical Sensing and Probe Design (excluding biological sensing outcomes)

Pyridine-containing molecules are frequently employed in the design of chemical sensors and probes due to the ability of the nitrogen atom to interact with various analytes. Although there are no specific reports on the use of this compound for non-biological chemical sensing, its structure is conducive to such applications.

The two pyridine nitrogen atoms could act as binding sites for metal ions or other electron-deficient species. Upon binding, a change in the photophysical properties of the molecule, such as fluorescence or absorbance, could be observed, forming the basis of a sensing mechanism. The flexible linker could also play a role in creating a specific binding pocket for a target analyte. For example, derivatives of this compound could be designed to selectively detect environmentally relevant species through coordination-induced changes in their electronic or photophysical properties.

Q & A

Q. What are the established synthetic routes for 3-[(pyridin-3-yl)methoxy]pyridine, and what are their advantages?

A common method involves nucleophilic substitution between pyridin-3-ylmethanol and a halogenated pyridine derivative under basic conditions. For instance, sodium hydride (NaH) in dimethylformamide (DMF) can facilitate the reaction by deprotonating the alcohol, enabling the formation of the ether linkage. This method is favored for its simplicity and scalability . Alternatively, oxidative coupling strategies, such as those using sodium hypochlorite (NaClO) in ethanol, offer a greener approach with yields up to 73% for analogous triazolopyridine derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the ether linkage and pyridine ring substitution patterns. For example, the methoxy protons typically resonate at δ 3.8–4.2 ppm, while pyridine protons appear between δ 7.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, crucial for distinguishing regioisomers .
  • Infrared (IR) Spectroscopy : Absorptions near 1250 cm1^{-1} (C-O-C stretch) and 1600 cm1^{-1} (pyridine ring vibrations) confirm structural motifs .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a scaffold for developing kinase inhibitors and receptor antagonists due to its pyridine moiety, which mimics natural heterocycles in bioactive molecules. It is also used in synthesizing fluorescent probes for studying enzyme-substrate interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity during synthesis?

  • Solvent Selection : Ethanol or DMF improves solubility of intermediates, while minimizing side reactions compared to polar aprotic solvents .
  • Temperature Control : Room-temperature reactions reduce decomposition risks, as seen in oxidative cyclization protocols using NaClO .
  • Catalyst Use : Transition-metal catalysts (e.g., Pd/C) can accelerate coupling steps, though ligand choice must avoid steric hindrance from the methoxy group .

Q. What strategies resolve discrepancies in reported biological activities of this compound?

  • Meta-Analysis of Data : Compare IC50_{50} values across studies using standardized assays (e.g., ATP-binding assays for kinase inhibition). Contradictions may arise from variations in cell lines or assay conditions .
  • Structural Analog Testing : Evaluate derivatives to isolate the impact of the methoxy group versus pyridine substitution. For example, replacing the pyridin-3-yl group with pyridin-2-yl alters binding affinity due to steric effects .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., EGFR kinase), highlighting hydrogen bonds between the pyridine nitrogen and active-site residues .
  • Quantum Mechanical Calculations : Density Functional Theory (DFT) assesses electron distribution in the methoxy-pyridine system, predicting reactivity in nucleophilic substitution reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.